molecular formula C18H22FN3O B6462241 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]piperidine CAS No. 2549015-78-1

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]piperidine

Cat. No. B6462241
CAS RN: 2549015-78-1
M. Wt: 315.4 g/mol
InChI Key: YYNCOJIOTZZHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]piperidine” is a heterocyclic compound . It contains a piperidine ring substituted with a 1,2,4-oxadiazole ring and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered 1,2,4-oxadiazole ring, which contains two nitrogen atoms and one oxygen atom . This ring is connected to a six-membered piperidine ring. The piperidine ring is further substituted with a fluorophenyl group .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C10H17N3O, and it has a molecular weight of 195.26 . The InChI key is QDRJZNBKSMAEIE-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . Precautionary statements include P301 + P310, which advise to call a poison center or doctor if the compound is swallowed .

properties

IUPAC Name

3-cyclopropyl-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c19-16-5-1-14(2-6-16)12-22-9-7-13(8-10-22)11-17-20-18(21-23-17)15-3-4-15/h1-2,5-6,13,15H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNCOJIOTZZHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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